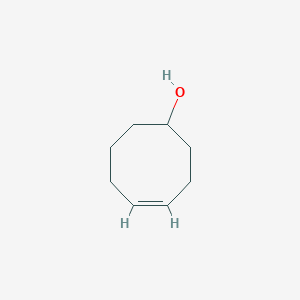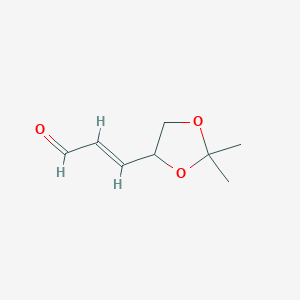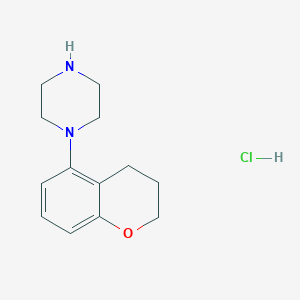
1-(Chroman-5-YL)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of piperazine and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-(Chroman-5-YL)piperazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It also enhances the activity of antioxidant enzymes and protects cells from damage.
Biochemical and Physiological Effects:
1-(Chroman-5-YL)piperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Chroman-5-YL)piperazine hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Future Directions
There are several future directions for the research on 1-(Chroman-5-YL)piperazine hydrochloride. One of the areas of focus is the development of novel therapeutic agents based on this compound. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of focus is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the signaling pathways involved in the therapeutic effects of this compound. Additionally, the safety and toxicity of this compound need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(Chroman-5-YL)piperazine hydrochloride have been discussed in this paper. Further studies are needed to determine the optimal dosage and safety profile of this compound and to develop novel therapeutic agents based on this compound.
Synthesis Methods
1-(Chroman-5-YL)piperazine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of 1-(2-aminoethyl)piperazine with 5-chloro-2-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(Chroman-5-YL)piperazine.
Scientific Research Applications
1-(Chroman-5-YL)piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
CAS RN |
105684-90-0 |
|---|---|
Product Name |
1-(Chroman-5-YL)piperazine hydrochloride |
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-5-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1;/h1,4-5,14H,2-3,6-10H2;1H |
InChI Key |
GPTHFKQPTVPLLN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
synonyms |
1-(CHROMAN-5-YL)PIPERAZINE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



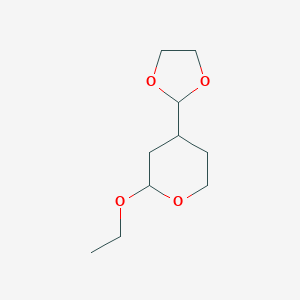
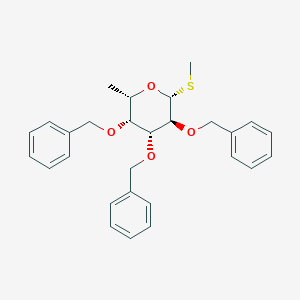
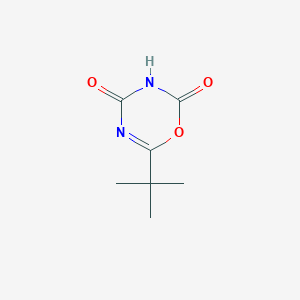

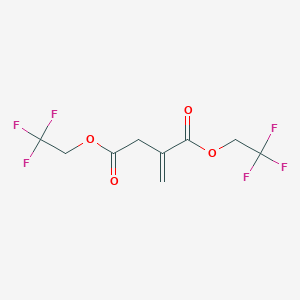
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
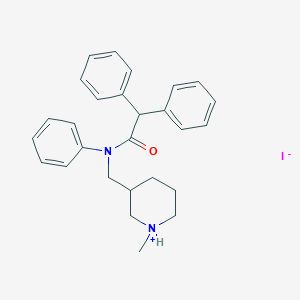
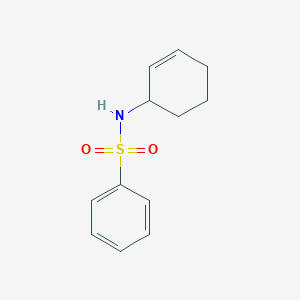

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
